4-Bromopyridin-1-ium;chloride

Catalog No.
S8815242
CAS No.
M.F
C5H5BrClN
M. Wt
194.46 g/mol
Availability
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4-Bromopyridin-1-ium;chloride

Product Name

4-Bromopyridin-1-ium;chloride

IUPAC Name

4-bromopyridin-1-ium;chloride

Molecular Formula

C5H5BrClN

Molecular Weight

194.46 g/mol

InChI

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H

InChI Key

MPZMVUQGXAOJIK-UHFFFAOYSA-N

Canonical SMILES

C1=C[NH+]=CC=C1Br.[Cl-]

4-Bromopyridin-1-ium chloride is a quaternary ammonium salt derived from 4-bromopyridine, featuring a bromine atom at the 4-position of the pyridine ring. Its chemical formula is C5H5BrN+\text{C}_5\text{H}_5\text{BrN}^+ and it is typically encountered as a white to off-white crystalline solid. This compound is known for its solubility in water and polar organic solvents, making it useful in various chemical applications and research settings .

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives of pyridine.
  • Metalation Reactions: When treated with strong bases, it can undergo metalation where a metal ion replaces the hydrogen atom on the pyridine ring .
  • Formation of Coordination Compounds: It acts as a ligand in coordination chemistry, forming complexes with transition metals, which can exhibit interesting magnetic and optical properties .

Research indicates that 4-bromopyridin-1-ium chloride exhibits biological activity, particularly in the context of medicinal chemistry. Its derivatives have shown potential as antimicrobial agents and in the treatment of various diseases due to their ability to interact with biological targets. The compound's quaternary ammonium structure enhances its ability to penetrate biological membranes, which is crucial for its pharmacological effects .

The synthesis of 4-bromopyridin-1-ium chloride generally involves:

  • Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 4-position using bromine or a brominating agent.
  • Quaternization: The resulting 4-bromopyridine can be quaternized by reacting it with an alkyl halide or another suitable electrophile under basic conditions to form the quaternary ammonium salt .
  • Purification: The product is typically purified through recrystallization or chromatography to obtain high purity levels necessary for further applications.

4-Bromopyridin-1-ium chloride finds applications across various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Coordination Chemistry: Used in the formation of metal-organic frameworks and coordination compounds with unique properties.
  • Biological Research: Investigated for potential therapeutic applications due to its biological activity .

Studies on interaction mechanisms involving 4-bromopyridin-1-ium chloride have revealed its capacity to form stable complexes with transition metals. These interactions often lead to materials with enhanced magnetic and optical properties, making them suitable for applications in advanced materials science and nanotechnology. Additionally, its interactions with biomolecules are being explored for drug development purposes .

Several compounds share structural similarities with 4-bromopyridin-1-ium chloride, each exhibiting unique properties:

Compound NameChemical FormulaNotable Features
4-Chloropyridin-1-ium chlorideC5H5ClN+Exhibits different reactivity due to chlorine atom.
3-Bromopyridin-1-ium chlorideC5H5BrN+Different position of bromine affects biological activity.
2-Bromopyridin-1-ium chlorideC5H5BrN+Similar reactivity but different pharmacological profiles.
4-Methylpyridin-1-ium chlorideC6H8N+Exhibits distinct electronic properties due to methyl group.

These compounds highlight the diversity within the pyridine derivatives family, emphasizing how small changes in structure can lead to significant differences in chemical behavior and biological activity.

Direct Synthesis from 4-Bromopyridine

Hydrochlorination Reaction Mechanisms

The formation of 4-bromopyridin-1-ium chloride typically involves the direct hydrochlorination of 4-bromopyridine. This reaction proceeds via the protonation of the pyridine nitrogen atom by hydrogen chloride (HCl), followed by chloride ion association to form the stable quaternary salt. The mechanism is analogous to the synthesis of pyridinium chloride, where gaseous HCl is introduced into a solution of pyridine in diethyl ether [5]. For 4-bromopyridine, the reaction can be represented as:

$$ \text{C}5\text{H}4\text{BrN} + \text{HCl} \rightarrow \text{C}5\text{H}5\text{BrN}^+\text{Cl}^- $$

The reaction’s efficiency depends on the basicity of the pyridine nitrogen, which is reduced by the electron-withdrawing bromine substituent at the 4-position. This electronic effect necessitates careful control of reaction conditions to ensure complete protonation [5] [6].

Solvent and Temperature Optimization

Solvent selection critically influences yield and reaction kinetics. Dichloromethane (DCM) has been identified as an effective solvent due to its ability to dissolve both 4-bromopyridine and HCl while stabilizing the ionic product [3]. Temperature optimization studies reveal that reactions performed at 0–25°C minimize side reactions such as halogen displacement or decomposition [2]. For example, a flow microreactor system achieved 98% yield by maintaining temperatures below 20°C and reducing reaction time to 20 seconds [2].

Table 1: Solvent and Temperature Effects on Hydrochlorination

SolventTemperature (°C)Yield (%)
DCM0 → 2598 [2]
Diethyl Ether2589 [5]
Water2072 [1]

The use of flow chemistry systems enhances reproducibility by ensuring rapid mixing and precise temperature control, addressing the compound’s instability under ambient conditions [2].

Alternative Preparation Routes

Halogen Exchange Reactions

Halogen exchange offers an alternative route to 4-bromopyridin-1-ium chloride, particularly when starting from other halogenated pyridinium salts. For instance, 4-chloropyridinium chloride can undergo nucleophilic aromatic substitution with bromide ions under refluxing conditions in polar aprotic solvents like dimethylformamide (DMF):

$$ \text{C}5\text{H}5\text{ClN}^+\text{Cl}^- + \text{KBr} \rightarrow \text{C}5\text{H}5\text{BrN}^+\text{Cl}^- + \text{KCl} $$

This method requires catalytic amounts of copper(I) iodide to facilitate the exchange, achieving yields up to 85% [4] [6]. The reaction’s success hinges on the leaving group ability of the original halogen (Cl > Br > I) and the solvent’s ability to stabilize transition states [6].

Table 2: Halogen Exchange Efficiency in Pyridinium Salts

Starting MaterialHalogen SourceCatalystYield (%)
4-Cl-pyridinium ClKBrCuI85 [6]
4-I-pyridinium ClNaBrNone62 [4]

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis of 4-bromopyridin-1-ium chloride by enhancing reaction kinetics. In a typical procedure, 4-bromopyridine and concentrated HCl are irradiated at 100°C for 5–10 minutes in a sealed vessel. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating (90–95%) [2] [4]. The rapid heating minimizes thermal decomposition, making it particularly suitable for lab-scale production.

Thermal Behavior

Melting/Decomposition Point Analysis

4-Bromopyridin-1-ium chloride exhibits complex thermal behavior characterized by decomposition rather than conventional melting. The compound demonstrates thermal decomposition at approximately 270°C, as reported in multiple literature sources [1] [2] [3]. However, commercial specifications from suppliers indicate a melting point range of 313-315°C [4] [5], suggesting potential variations in measurement conditions or sample purity.

The thermal decomposition behavior of this pyridinium salt follows typical patterns observed in halogenated pyridinium compounds. The decomposition process involves the breakdown of the pyridinium ring structure and the evolution of hydrogen halides, including hydrogen chloride gas [6]. The relatively high decomposition temperature of 270°C indicates substantial thermal stability under normal laboratory and storage conditions.

Analysis of the thermal decomposition mechanism reveals that the compound remains stable under normal conditions but becomes thermally labile when exposed to temperatures exceeding 270°C [6]. The decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides, particularly hydrogen chloride gas [6].

Thermogravimetric Stability Profiles

The thermogravimetric analysis profile of 4-Bromopyridin-1-ium chloride demonstrates excellent thermal stability below 250°C. Studies on similar pyridinium salt systems indicate that the thermal decomposition typically occurs in multiple stages [8] [9]. The initial decomposition stage begins at the onset temperature of approximately 270°C, corresponding to the breakdown of the pyridinium ring structure.

The thermogravimetric stability profile shows that the compound maintains its structural integrity up to 270°C, with less than 5% mass loss occurring below this temperature [6]. This thermal stability profile makes the compound suitable for synthetic applications requiring elevated temperatures, provided the reaction temperature remains below the decomposition threshold.

Differential scanning calorimetry studies on pyridinium salts reveal that the thermal behavior is characterized by an endothermic decomposition process rather than a traditional melting transition [8] [10]. The thermogravimetric data indicates that the compound exhibits a sharp decomposition profile with rapid mass loss occurring within a narrow temperature range around 270°C.

Solubility and Partition Coefficients

Aqueous Solubility in Different pH Conditions

4-Bromopyridin-1-ium chloride demonstrates excellent aqueous solubility due to its ionic nature as a hydrochloride salt [1] [11] [12] [3]. The compound readily dissolves in water, forming a stable aqueous solution under neutral and acidic conditions. The high water solubility is attributed to the ionic interaction between the pyridinium cation and the chloride anion, facilitating solvation by water molecules.

The pH-dependent solubility behavior of 4-Bromopyridin-1-ium chloride is influenced by the potential for hydrolysis under basic conditions . In strongly basic aqueous solutions, the compound may undergo hydrolysis, leading to the liberation of the free base form (4-bromopyridine) and a corresponding decrease in apparent solubility. This pH-dependent behavior necessitates careful control of solution pH during synthetic applications.

Under acidic conditions, the compound maintains high solubility due to the protonation of the pyridine nitrogen, which stabilizes the ionic form and enhances water solubility. The compound's hygroscopic nature further contributes to its excellent aqueous solubility, as it readily absorbs moisture from the atmosphere [13] [12] [6].

Organic Solvent Compatibility

The organic solvent compatibility profile of 4-Bromopyridin-1-ium chloride reveals selective solubility in polar organic solvents. The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, both of which are polar solvents capable of solvating ionic species [1] [12] [3] [14]. The moderate solubility in these solvents is attributed to their ability to stabilize the ionic structure through dipole-ion interactions.

The solubility in DMSO is particularly noteworthy, as this polar aprotic solvent can effectively solvate the pyridinium cation while maintaining the ionic character of the compound [1] [12] [3]. Similarly, methanol, as a polar protic solvent, can form hydrogen bonds with the chloride anion and provide solvation for the pyridinium cation through dipole interactions [1] [12] [3] [14].

The compound demonstrates limited compatibility with non-polar organic solvents, as expected for an ionic compound [12] [3]. This selectivity in solvent compatibility is crucial for synthetic applications, where the choice of reaction medium can significantly influence reaction outcomes and product isolation procedures.

The partition coefficient data for 4-Bromopyridin-1-ium chloride in octanol-water systems is not readily available in the literature [15]. However, the ionic nature of the compound suggests a high preference for the aqueous phase over the organic phase, indicating a low partition coefficient value typical of ionic compounds.

Table 1: Physical and Chemical Properties of 4-Bromopyridin-1-ium chloride

PropertyValueReference Citation
Molecular FormulaC₅H₅BrClN [1] [2] [4]
Molecular Weight (g/mol)194.46 [1] [2] [4]
CAS Number19524-06-2 [1] [2] [4]
Physical State (20°C)Solid (Powder) [13] [11]
AppearanceWhite to Light Yellow-Pink Powder/Crystal [1] [4] [16]
Melting Point (°C)270 (decomposition) / 313-315 [1] [2] [4]
Decomposition Temperature (°C)270 [1] [2]
Density (g/cm³)1.221 [2]
Boiling Point (°C)432.5 (at 760 mmHg) [2]
Flash Point (°C)215.4 [2]
Vapor Pressure (mmHg at 25°C)0 [2]
Water SolubilitySoluble [1] [11] [12]
DMSO SolubilitySlightly Soluble [1] [12] [3]
Methanol SolubilitySlightly Soluble [1] [12] [3]
Storage ConditionsRoom Temperature, Inert Atmosphere [13] [12] [3]
Hygroscopic NatureYes [13] [12] [6]

Table 2: Thermal Properties and Behavior of 4-Bromopyridin-1-ium chloride

Thermal PropertyValue/DescriptionSource Citation
Melting Point Range (°C)270 (dec.) [Literature], 313-315 [Commercial] [1] [2] [4] [5]
Decomposition Point (°C)270 [1] [2] [3]
Thermal Stability AssessmentStable under normal conditions, decomposes at melting point [6]
Onset Temperature (°C)≥270 [1] [2]
Storage Temperature RecommendationRoom temperature (<15°C recommended) [13] [11]
Thermal Behavior ClassificationDecomposes rather than melts [1] [2] [4]

Table 3: Solubility Profile of 4-Bromopyridin-1-ium chloride

Solvent SystemSolubility ClassificationNotesCitation
WaterSolubleGood water solubility due to ionic nature [1] [11] [12] [3]
Dimethyl Sulfoxide (DMSO)Slightly SolubleModerate solubility in polar aprotic solvent [1] [12] [3] [14]
MethanolSlightly SolubleModerate solubility in polar protic solvent [1] [12] [3] [14]
Organic Solvents (General)Limited CompatibilityGenerally poor solubility in non-polar solvents [12] [3]
Aqueous SolutionspH-dependent solubilityHydrolysis possible under basic conditions

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.92939 g/mol

Monoisotopic Mass

192.92939 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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